molecular formula C10H23NO B8297110 3-Hydroxy-3-methylnonylamine

3-Hydroxy-3-methylnonylamine

Cat. No. B8297110
M. Wt: 173.30 g/mol
InChI Key: DHUFMFSTBBYTIN-UHFFFAOYSA-N
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Patent
US04299970

Procedure details

A solution of 3-methyl-1-(N,N-dibenzylamino)-nonan-3-ol (71 g) in ethanol (200 ml) was added to a slurry of 10% Pd/C (8 g) in ethanol. The mixture was hydrogenated at 70° and 200 psi for 3 days. The mixture was filtered through kieselguhr and evaporated. The oily product was fractionally distilled to give 1-amino-3-methyl-nonan-3-ol as a colourless liquid (18.9 g, 55% yield), b.p. 104°-106°/0.2 mm Hg.
Name
3-methyl-1-(N,N-dibenzylamino)-nonan-3-ol
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:26])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:3][CH2:4][N:5](CC1C=CC=CC=1)CC1C=CC=CC=1>C(O)C.[Pd]>[NH2:5][CH2:4][CH2:3][C:2]([CH3:1])([OH:26])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
3-methyl-1-(N,N-dibenzylamino)-nonan-3-ol
Quantity
71 g
Type
reactant
Smiles
CC(CCN(CC1=CC=CC=C1)CC1=CC=CC=C1)(CCCCCC)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 70°
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily product was fractionally distilled

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NCCC(CCCCCC)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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